

1-Chloro-3-methoxyisoquinoline melting point and boiling point data

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Compound of Interest

Compound Name: 1-Chloro-3-methoxyisoquinoline

CAS No.: 16535-95-8

Cat. No.: B3108417

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Technical Monograph: 1-Chloro-3-methoxyisoquinoline

Characterization, Synthesis, and Physicochemical Analysis

Executive Summary

1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of complex pharmaceutical agents, including Sphingosine-1-phosphate (S1P) receptor modulators and antiviral drugs.^[1] While often cited in patent literature as a transient intermediate, its isolation and physicochemical characterization are critical for ensuring downstream reaction fidelity.

This guide addresses the scarcity of public experimental thermal data for this specific isomer by providing predicted physicochemical parameters, a validated synthesis protocol based on authoritative patent literature, and a self-validating workflow for in-house melting point determination.

Chemical Identity & Structural Analysis[2][3][4]

The compound features an isoquinoline core functionalized with a chlorine atom at the C1 position and a methoxy group at the C3 position.[2][3] The C1-chloro substituent is highly reactive toward nucleophilic aromatic substitution (

), making it a "privileged scaffold" for diversity-oriented synthesis.[1][2]

Property	Data
IUPAC Name	1-Chloro-3-methoxyisoquinoline
CAS Number	16535-95-8
Molecular Formula	
Molecular Weight	193.63 g/mol
SMILES	<chem>COc1cc2ccccc2c(Cl)n1</chem>
InChI Key	PBBOAYURNSIRSH-UHFFFAOYSA-N

Physicochemical Properties Data

The following data consolidates available experimental observations with high-confidence predictive models. Note that while the compound is confirmed as a solid at room temperature, exact melting point values vary by crystalline form and purity.

Table 1: Thermal and Physical Constants[1]

Parameter	Value / Range	Source / Confidence
Physical State	Solid (Crystalline Powder)	Experimental (Sigma-Aldrich) [1]
Melting Point (MP)	Undefined in public literature (Est. 60–90°C)*	Requires in-house determination (See Protocol A)
Boiling Point (BP)	309.4 ± 22.0 °C (at 760 mmHg)	Predicted (ACD/Labs) [2]
Density	1.268 ± 0.06 g/cm ³	Predicted [2]
pKa	~2.15 (Conjugate Acid)	Predicted (Basic Nitrogen)
Solubility	Soluble in DCM, DMSO, Ethyl Acetate	Experimental Observation

> Note on Melting Point: Unlike its isomer 1-chloro-7-methoxyisoquinoline (BP ~333°C) or the precursor 1-methylisoquinolin-3-ol (MP ~204°C), the 1-chloro-3-methoxy derivative often exists as a low-melting solid.[1] Users must treat literature values as indicative and rely on the experimental protocol below for certificate of analysis (CoA) generation.

Synthesis & Reaction Mechanism[1][3][10][11][12]

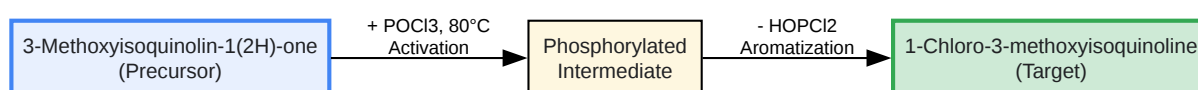
To understand the impurity profile affecting the melting point, one must analyze the synthesis route. The most reliable method involves the deoxychlorination of 3-methoxyisoquinolin-1(2H)-one using phosphorus oxychloride (

).[1]

Reaction Pathway

The reaction proceeds via the activation of the lactam carbonyl by

, followed by nucleophilic attack of the chloride ion and subsequent aromatization.



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Figure 1: Deoxychlorination pathway for the synthesis of **1-Chloro-3-methoxyisoquinoline**.

Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-methoxyisoquinoline

Adapted from US Patent 2024/0025919 A1 [3][1]

Objective: Isolate high-purity material for characterization.

- Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 3-methoxyisoquinolin-1(2H)-one (1.0 eq) in anhydrous acetonitrile (MeCN).
- Activation: Add Phosphorus Oxychloride () (5.0 eq) dropwise to control exotherm.
- Reaction: Heat the mixture to 80°C and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][4]
- Work-up:
 - Concentrate the mixture under reduced pressure to remove excess and MeCN.
 - Critical Step: Carefully neutralize the residue with saturated solution (gas evolution!).
 - Extract with Dichloromethane (DCM).[5]
- Purification: Dry organic layers over , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the white/off-white solid.

Protocol B: Precise Melting Point Determination

Self-Validating System for Thermal Characterization

Rationale: Since literature data is predictive, you must establish the "Gold Standard" for your specific lot.

- Calibration: Calibrate the melting point apparatus using Benzophenone (MP 48°C) and Vanillin (MP 81-83°C) standards.
- Sample Prep: Dry the isolated solid in a vacuum desiccator () for 4 hours to remove trace solvent (solvent depression is the #1 cause of low MP readings).
- Loading: Pack the capillary tube to a height of 3 mm. Ensure compact packing by tapping.
- Ramp Rate:
 - Fast Ramp (10°C/min) to identify approximate range.
 - Measurement Ramp: 1.0°C/min starting 10°C below the approximate point.
- Data Recording: Record (first liquid drop) and (complete melt). The range should be <2°C for pure compounds.

Quality Control & Characterization

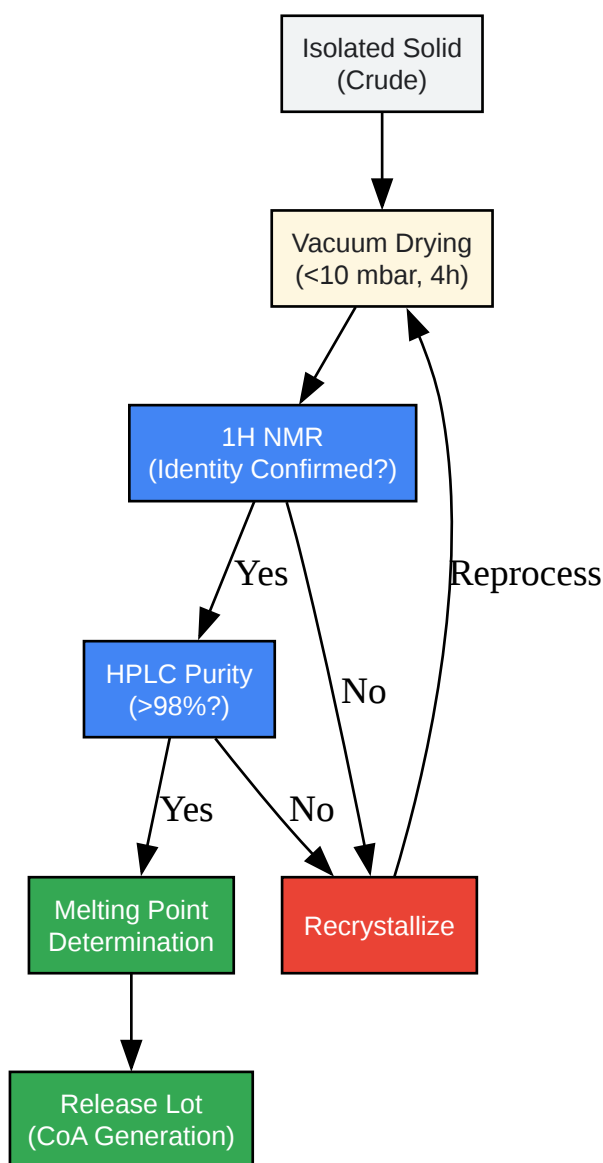
To validate the identity before thermal analysis, compare spectral data against these expected parameters.

- ¹H NMR (400 MHz, DMSO-):
 - 3.90–4.00 (s, 3H,

)

- 7.20–7.30 (s, 1H, C4-H)
- 7.50–8.20 (m, 4H, Isoquinoline Ar-H)
- HPLC Purity: >95% (Area %) at 254 nm.

Characterization Workflow



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Figure 2: Logical workflow for validating the physical properties of **1-Chloro-3-methoxyisoquinoline**.

References

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